Chloromethyl 2-chloroundecanoate
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Overview
Description
Chloromethyl 2-chloroundecanoate is an organic compound with the molecular formula C₁₂H₂₂Cl₂O₂ and a molecular weight of 269.208 g/mol . . This compound is characterized by the presence of both chloromethyl and chloroundecanoate functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 2-chloroundecanoate can be synthesized through the esterification of 2-chloroundecanoic acid with chloromethyl alcohol . The reaction typically requires an acid catalyst, such as sulfuric acid , and is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-chloroundecanoate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloroundecanoic acid and chloromethyl alcohol .
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include , , and .
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid , while basic hydrolysis can be achieved with sodium hydroxide .
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products such as azides , thiols , and ethers can be formed.
Hydrolysis: The primary products are 2-chloroundecanoic acid and chloromethyl alcohol .
Scientific Research Applications
Chloromethyl 2-chloroundecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 2-chloroundecanoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new chemical bonds . This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Chloromethyl 2-chloroundecanoate is unique due to the presence of both chloromethyl and chloroundecanoate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it a valuable intermediate in the preparation of various organic compounds .
Properties
CAS No. |
80418-88-8 |
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Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
chloromethyl 2-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-9-11(14)12(15)16-10-13/h11H,2-10H2,1H3 |
InChI Key |
LSNQBMHSPMRKRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)OCCl)Cl |
Origin of Product |
United States |
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